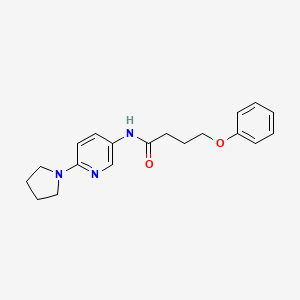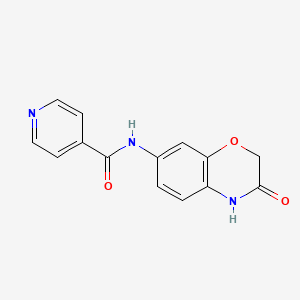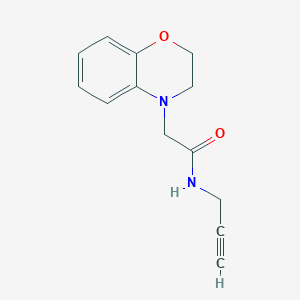methanone](/img/structure/B7519041.png)
[4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone, also known as 3C-P, is a psychoactive drug that belongs to the phenethylamine and piperazine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, who was interested in exploring the potential of novel psychoactive compounds. 3C-P has gained attention in recent years due to its unique chemical structure and potential therapeutic applications.
作用机制
The exact mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone is not fully understood, but it is believed to involve the modulation of serotonin and dopamine neurotransmission. [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone has been shown to bind to serotonin and dopamine receptors in the brain, leading to increased levels of these neurotransmitters. This, in turn, may lead to improvements in mood and cognitive function.
Biochemical and physiological effects:
The biochemical and physiological effects of [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone are not well characterized, but studies have shown that it can produce a range of effects, including euphoria, increased energy, and altered perception. These effects are thought to be related to the drug's ability to modulate neurotransmitter levels in the brain.
实验室实验的优点和局限性
One advantage of using [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone in laboratory experiments is its unique chemical structure, which may allow researchers to explore new avenues of research. However, one limitation is its potential for toxicity, as high doses of [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone have been shown to produce adverse effects in animal studies.
未来方向
There are several potential future directions for research on [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone. One area of interest is its potential as a treatment for depression and anxiety disorders. Researchers may also investigate its potential as a cognitive enhancer or as a tool for studying the neurobiological basis of mood and behavior. Additionally, further studies are needed to fully understand the biochemical and physiological effects of [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone and its potential for toxicity.
合成方法
The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone involves several steps, starting with the reaction of 3,4-diethoxybenzaldehyde with 3-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with methyl iodide to form the corresponding quaternary salt, which is subsequently reduced with sodium borohydride to yield the final product, [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone. The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
科学研究应用
[4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone has been the subject of several scientific studies in recent years, with researchers investigating its potential therapeutic applications. One area of interest is its potential as a treatment for depression and anxiety disorders. Studies have shown that [4-(3-Chlorophenyl)piperazin-1-yl](3,4-diethoxyphenyl)methanone has a unique mechanism of action that involves the modulation of serotonin and dopamine neurotransmission, which are known to play a role in mood regulation.
属性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-3-26-19-9-8-16(14-20(19)27-4-2)21(25)24-12-10-23(11-13-24)18-7-5-6-17(22)15-18/h5-9,14-15H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJOOKBUCOLILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)
![3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7518988.png)

![3-[1-(2-Bromophenyl)imino-2-cyclopropyl-3-(2-fluorophenyl)-7-methyl-1-morpholin-4-ylpyrazolo[4,3-c][1,5,2]diazaphosphinin-5-yl]propanenitrile](/img/structure/B7519001.png)
![N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B7519008.png)
![(4-Methylphenyl) 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoate](/img/structure/B7519010.png)
![N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide](/img/structure/B7519027.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carbonyl]-2-phenylphthalazin-1-one](/img/structure/B7519035.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-(4-chlorophenyl)acetamide](/img/structure/B7519036.png)

![2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide](/img/structure/B7519042.png)
